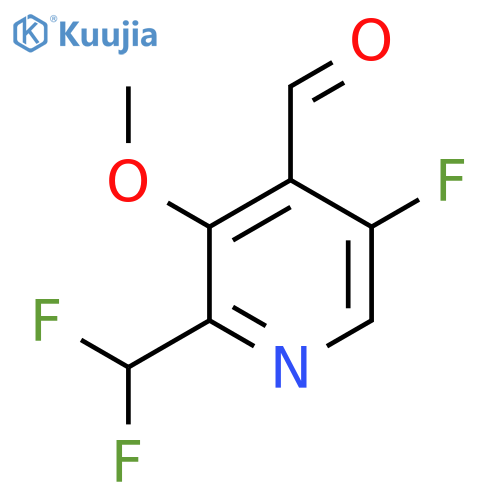Cas no 1804708-42-6 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde)

1804708-42-6 structure
商品名:2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
CAS番号:1804708-42-6
MF:C8H6F3NO2
メガワット:205.133952617645
CID:4806178
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde
-
- インチ: 1S/C8H6F3NO2/c1-14-7-4(3-13)5(9)2-12-6(7)8(10)11/h2-3,8H,1H3
- InChIKey: MOQGCHDCAFTNOJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=C(C=O)C(=CN=1)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 203
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029035105-500mg |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde |
1804708-42-6 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029035105-1g |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde |
1804708-42-6 | 95% | 1g |
$3,068.70 | 2022-04-01 | |
| Alichem | A029035105-250mg |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde |
1804708-42-6 | 95% | 250mg |
$1,038.80 | 2022-04-01 |
2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1804708-42-6 (2-(Difluoromethyl)-5-fluoro-3-methoxypyridine-4-carboxaldehyde) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量